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Compound of Interest

Compound Name: Capivasertib
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For Researchers, Scientists, and Drug Development Professionals

The serine/threonine kinase AKT is a critical node in intracellular signaling pathways that

govern cell survival, proliferation, and metabolism. Its frequent dysregulation in various cancers

has made it a prime target for therapeutic intervention. This guide provides a comparative

analysis of the safety profiles of three prominent AKT inhibitors: Capivasertib (AZD5363),

Ipatasertib (GDC-0068), and MK-2206, based on data from key clinical trials.

Quantitative Safety Comparison of AKT Inhibitors
The following table summarizes the most frequently reported adverse events (AEs) for

Capivasertib, Ipatasertib, and MK-2206, as observed in major clinical trials. This data is

intended to provide a comparative overview of the toxicity profiles of these agents.
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Adverse Event
Capivasertib (with
Fulvestrant)[1][2]
[3][4]

Ipatasertib (with
Abiraterone)[5][6]
[7]

MK-2206 (with
Paclitaxel)[8][9][10]
[11][12][13]

Gastrointestinal

Diarrhea
72.4% (Grade ≥3: 9.3-

12%)
~78% (Grade ≥3: 9%)

36-61% (Grade ≥3:

Uncommon)

Nausea
34.6-35% (Grade ≥3:

1.3%)
Common, Grade 1-2

29-67% (Grade ≥3:

Uncommon)

Stomatitis
20-25% (Grade ≥3:

1.9-2.0%)

Not frequently

reported
Common

Vomiting
20.6-21% (Grade ≥3:

1.9%)
Common, Grade 1-2

67% (Grade ≥3:

Uncommon)

Dermatological

Rash (Cutaneous

Adverse Reactions)

38-58% (Grade ≥3:

12.1-17%)
Common

36-51.5%

(Maculopapular/Acneif

orm) (Grade ≥3: 8.6-

14%)

Metabolic

Hyperglycemia

57% (random

glucose) (Grade ≥3:

9%)

Common
21-67% (Grade ≥3:

17-23%)

General

Fatigue
20.8-38% (Grade ≥3:

1.9%)
Common, Grade 1-2

29-48% (Grade ≥3:

11%)

Decreased Appetite 17% Common
Not frequently

reported

Hematological

Decreased

Lymphocytes
47% (Grade ≥3: 11%)

Not frequently

reported

Not frequently

reported
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Decreased

Hemoglobin
45%

Not frequently

reported

Not frequently

reported

Renal

Renal Injury 11% (Grade ≥3: 2.6%)
Not frequently

reported

Not frequently

reported

Discontinuation due to

AEs
9.3-10% 18-21%

Not frequently

reported

Key Experimental Protocols
Capivasertib: The CAPItello-291 Trial
The CAPItello-291 trial was a Phase III, double-blind, randomized study evaluating the efficacy

and safety of Capivasertib in combination with fulvestrant for patients with hormone receptor-

positive (HR+), HER2-negative advanced breast cancer who had progressed on or after

aromatase inhibitor therapy.[14][15][16][17]

Patient Population: Adult patients with HR+/HER2- locally advanced (inoperable) or

metastatic breast cancer. Patients were required to have progressed on an aromatase

inhibitor-based treatment.[3][15]

Treatment Arms:

Experimental Arm: Capivasertib (400 mg, orally, twice daily for 4 days on, 3 days off) plus

fulvestrant (500 mg, intramuscularly on days 1 and 15 of cycle 1, then every 28 days).[3]

Control Arm: Placebo plus fulvestrant.[14]

Primary Endpoints: Progression-free survival (PFS) in the overall patient population and in a

population with alterations in the PIK3CA, AKT1, or PTEN genes.[14]

Safety Assessment: Adverse events were monitored and graded according to the National

Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

Ipatasertib: The IPATential150 Trial
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The IPATential150 trial was a Phase III, randomized, double-blind, placebo-controlled study

assessing the efficacy and safety of Ipatasertib in combination with abiraterone and

prednisone/prednisolone in patients with metastatic castration-resistant prostate cancer

(mCRPC).[5][6][7][18][19][20][21][22]

Patient Population: Asymptomatic or mildly symptomatic patients with previously untreated

mCRPC. A key stratification was based on tumor PTEN loss status.[18][19]

Treatment Arms:

Experimental Arm: Ipatasertib (400 mg, orally, once daily) plus abiraterone (1000 mg,

orally, once daily) and prednisone/prednisolone (5 mg, orally, twice daily).[18]

Control Arm: Placebo plus abiraterone and prednisone/prednisolone.[18]

Primary Endpoints: Radiographic progression-free survival (rPFS) in the overall population

and in the subpopulation with PTEN loss tumors.[21]

Safety Assessment: Safety was evaluated in all patients who received at least one dose of

the study drug, with AEs graded using CTCAE.[22]

MK-2206: The I-SPY 2 Trial
The I-SPY 2 TRIAL is an adaptively randomized Phase II platform trial designed to evaluate

novel agents in the neoadjuvant setting for women with high-risk, early-stage breast cancer.[13]

[23][24]

Patient Population: Women with newly diagnosed, locally advanced, invasive breast cancer

(tumor size ≥2.5 cm). Patients were stratified based on hormone receptor (HR) and HER2

status.[23]

Treatment Arms:

Experimental Arm: MK-2206 (135 mg, orally, weekly) in combination with standard

neoadjuvant chemotherapy (paclitaxel, with trastuzumab if HER2-positive), followed by

doxorubicin and cyclophosphamide (AC).[11][13]
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Control Arm: Standard neoadjuvant chemotherapy (paclitaxel followed by AC, with

trastuzumab for HER2-positive patients).[11]

Primary Endpoint: Pathologic complete response (pCR) in the breast and lymph nodes.[23]

Safety Assessment: Toxicities were monitored and graded throughout the treatment period.

[11]

Signaling Pathway and Experimental Workflow
The diagram below illustrates the central role of AKT in the PI3K/AKT/mTOR signaling pathway,

a critical regulator of cell growth and survival that is often hyperactivated in cancer.
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Caption: The PI3K/AKT/mTOR signaling pathway.
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The following diagram outlines a typical workflow for a clinical trial evaluating an AKT inhibitor.
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Caption: Generalized workflow of a randomized clinical trial for an AKT inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/37256976/
https://pubmed.ncbi.nlm.nih.gov/37256976/
https://dailynews.ascopubs.org/do/rapid-guideline-update-supports-capivasertib-hormone-receptor-positive-her2-negative
https://ascopost.com/issues/april-25-2024/rapid-guideline-update-supports-capivasertib-for-hormone-receptor-positive-her2-negative-metastatic-breast-cancer/
https://ascopost.com/issues/april-25-2024/rapid-guideline-update-supports-capivasertib-for-hormone-receptor-positive-her2-negative-metastatic-breast-cancer/
https://pubmed.ncbi.nlm.nih.gov/34246347/
https://pubmed.ncbi.nlm.nih.gov/34246347/
https://pubmed.ncbi.nlm.nih.gov/34246347/
https://trials.cancervic.org.au/details.aspx?ID=vctl_nct03072238
https://cdn.clinicaltrials.gov/large-docs/38/NCT03072238/SAP_001.pdf
https://www.roche.com/media/releases/med-cor-2020-06-19
https://www.occams.com/assets/pdf/280_2022_Article_4488.pdf
https://ascopubs.org/doi/10.1200/jco.2015.33.15_suppl.524
https://clinicaltrials.gov/study/NCT01042379
https://www.benchchem.com/product/b1684468#comparing-the-safety-profiles-of-capivasertib-and-other-akt-inhibitors
https://www.benchchem.com/product/b1684468#comparing-the-safety-profiles-of-capivasertib-and-other-akt-inhibitors
https://www.benchchem.com/product/b1684468#comparing-the-safety-profiles-of-capivasertib-and-other-akt-inhibitors
https://www.benchchem.com/product/b1684468#comparing-the-safety-profiles-of-capivasertib-and-other-akt-inhibitors
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1684468?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

